molecular formula C9H7ClN2O B13645023 (8-Chloroquinoxalin-5-yl)methanol

(8-Chloroquinoxalin-5-yl)methanol

Cat. No.: B13645023
M. Wt: 194.62 g/mol
InChI Key: VEZAGHWQQHZIOA-UHFFFAOYSA-N
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Description

(8-Chloroquinoxalin-5-yl)methanol: is a chemical compound with the molecular formula C9H7ClN2O . It belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and industrial applications . This compound is characterized by the presence of a chloro group at the 8th position and a methanol group at the 5th position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloroquinoxalin-5-yl)methanol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by chlorination and subsequent reduction . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: (8-Chloroquinoxalin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline derivatives with various functional groups, such as aldehydes, carboxylic acids, amines, and thiols .

Mechanism of Action

The mechanism of action of (8-Chloroquinoxalin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and methanol group play crucial roles in binding to these targets, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

(8-chloroquinoxalin-5-yl)methanol

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-4,13H,5H2

InChI Key

VEZAGHWQQHZIOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CO)N=CC=N2)Cl

Origin of Product

United States

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